molecular formula C14H23N3 B11801540 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine

Cat. No.: B11801540
M. Wt: 233.35 g/mol
InChI Key: DDNIHOZEMILIOP-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds

Preparation Methods

The synthesis of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridine ring.

    Functionalization of the side chain: The propan-1-amine side chain is introduced through alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine can be compared with other piperidine derivatives, such as:

    1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the pyridine ring.

    1-(5-Methyl-6-(piperidin-1-yl)pyridin-2-yl)propan-1-amine: Similar structure but with a different position of the propan-1-amine side chain.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C14H23N3/c1-3-13(15)12-9-11(2)14(16-10-12)17-7-5-4-6-8-17/h9-10,13H,3-8,15H2,1-2H3

InChI Key

DDNIHOZEMILIOP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCCCC2)N

Origin of Product

United States

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